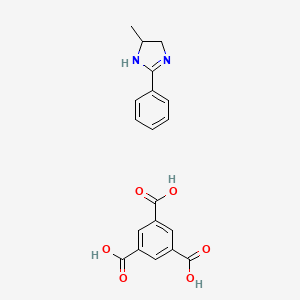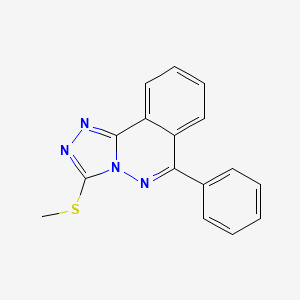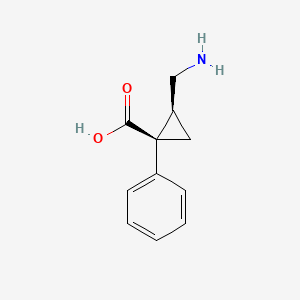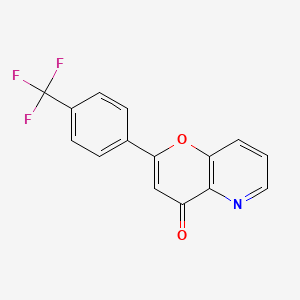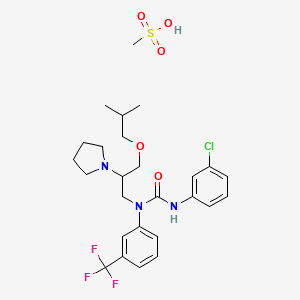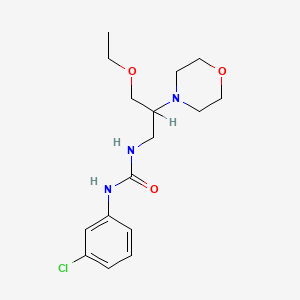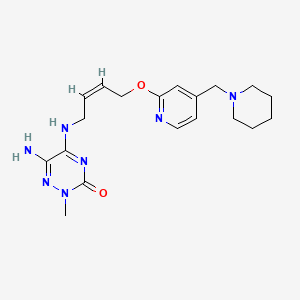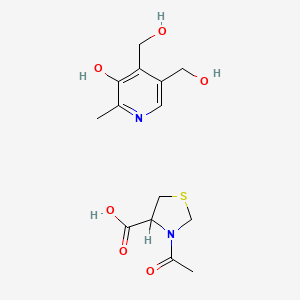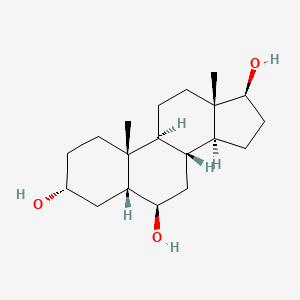
3alpha,6beta,17beta-Trihydroxy-5beta-androstane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3alpha,6beta,17beta-Trihydroxy-5beta-androstane is a steroidal compound characterized by three hydroxyl groups located at the 3alpha, 6beta, and 17beta positions on the androstane skeleton This compound is part of the androstane family, which includes various biologically active steroids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3alpha,6beta,17beta-Trihydroxy-5beta-androstane typically involves multi-step organic synthesis. One common approach starts with the precursor 5beta-androstane, which undergoes selective hydroxylation at the 3alpha, 6beta, and 17beta positions. This process often requires the use of specific catalysts and reagents to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, such as microbial transformation, where specific microorganisms are used to introduce hydroxyl groups at the desired positions. This method is advantageous due to its selectivity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3alpha,6beta,17beta-Trihydroxy-5beta-androstane can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones, while reduction can regenerate the original hydroxyl groups.
Aplicaciones Científicas De Investigación
3alpha,6beta,17beta-Trihydroxy-5beta-androstane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in various biochemical pathways and its interaction with enzymes.
Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and treatment of certain endocrine disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 3alpha,6beta,17beta-Trihydroxy-5beta-androstane involves its interaction with specific molecular targets, such as steroid receptors and enzymes involved in steroid metabolism. The hydroxyl groups at the 3alpha, 6beta, and 17beta positions play a crucial role in its binding affinity and activity. These interactions can modulate various biochemical pathways, influencing physiological processes such as hormone regulation and metabolic functions.
Comparación Con Compuestos Similares
3alpha,7alpha,12beta-Trihydroxy-5beta-cholanoic acid: A bile acid with hydroxyl groups at the 3alpha, 7alpha, and 12beta positions.
3alpha-hydroxy-5beta-androstan-17-one: A metabolite of testosterone with hydroxyl and oxo groups at the 3alpha and 17 positions, respectively.
Uniqueness: 3alpha,6beta,17beta-Trihydroxy-5beta-androstane is unique due to its specific hydroxylation pattern, which imparts distinct biochemical properties and potential applications. Its unique structure allows for specific interactions with molecular targets, differentiating it from other similar compounds.
Propiedades
Número CAS |
218784-11-3 |
|---|---|
Fórmula molecular |
C19H32O3 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
(3R,5R,6R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol |
InChI |
InChI=1S/C19H32O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h11-17,20-22H,3-10H2,1-2H3/t11-,12+,13+,14+,15+,16-,17+,18-,19+/m1/s1 |
Clave InChI |
OFAZPSYXUKIJIK-QQNUCYJVSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O |
SMILES canónico |
CC12CCC3C(C1CCC2O)CC(C4C3(CCC(C4)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



